An In-depth Technical Guide to cis-2-Methoxycinnamic Acid: Structure and Stereoisomerism
An In-depth Technical Guide to cis-2-Methoxycinnamic Acid: Structure and Stereoisomerism
Introduction
2-Methoxycinnamic acid, an organic compound derived from cinnamic acid, is a molecule of significant interest in the fields of medicinal chemistry and materials science. It exists as two geometric isomers, cis (Z) and trans (E), due to the restricted rotation around its carbon-carbon double bond. The cis isomer, specifically cis-2-Methoxycinnamic acid (also known as (Z)-3-(2-methoxyphenyl)prop-2-enoic acid), possesses distinct physicochemical properties and spatial arrangement compared to its more common trans counterpart. This guide provides a comprehensive technical overview of the structure, stereoisomerism, synthesis, and characterization of cis-2-Methoxycinnamic acid, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
cis-2-Methoxycinnamic acid is comprised of a benzene ring substituted with a methoxy group at the ortho (position 2) and a propenoic acid group. The "cis" or "Z" configuration denotes that the benzene ring and the carboxyl group are on the same side of the alkene double bond. This arrangement imposes steric hindrance, making the cis isomer less thermodynamically stable than the trans isomer, where these bulky groups are on opposite sides.
This difference in stability is reflected in their physical properties. The trans isomer generally has a higher melting point due to more efficient crystal packing.
| Property | cis-2-Methoxycinnamic Acid | trans-2-Methoxycinnamic Acid |
| IUPAC Name | (Z)-3-(2-methoxyphenyl)prop-2-enoic acid[1] | (E)-3-(2-methoxyphenyl)prop-2-enoic acid[2] |
| Synonyms | cis-o-Methoxycinnamic acid[1][3] | trans-o-Methoxycinnamic acid |
| CAS Number | 14737-91-8[1][3] | 6099-03-2 |
| Molecular Formula | C₁₀H₁₀O₃[1][3] | C₁₀H₁₀O₃ |
| Molecular Weight | 178.18 g/mol [1] | 178.18 g/mol |
| Melting Point | Not specified; typically lower than trans | 182-186 °C |
| Appearance | White to cream solid[4] | Off-white solid |
The Principle of Stereoisomerism
Stereoisomerism is a critical concept in drug development, as different isomers of a molecule can exhibit vastly different biological activities. In 2-methoxycinnamic acid, the key stereochemical feature is the C=C double bond of the propenoic acid side chain.
Geometric Isomerism (Cis/Trans or E/Z): The double bond prevents free rotation, leading to two possible spatial arrangements of the substituents.
-
cis (Zusammen): The high-priority groups (the phenyl ring and the carboxylic acid group, according to Cahn-Ingold-Prelog rules) are on the same side of the double bond. This leads to a more crowded, higher-energy conformation.
-
trans (Entgegen): The high-priority groups are on opposite sides of the double bond. This is the more stable, lower-energy conformation, and is typically the major product in standard syntheses unless specific conditions are used.[5][6]
The interconversion between these isomers is not spontaneous under normal conditions but can be induced, most commonly through photochemical means (exposure to UV light).[5][6][7] The thermal equilibrium strongly favors the trans isomer.[5][6]
Synthesis and Isomerization
The synthesis of cinnamic acids often yields the more stable trans isomer. Specific strategies are required to obtain the cis form.
Synthesis of trans-2-Methoxycinnamic Acid
A common and reliable method for synthesizing substituted cinnamic acids is the Knoevenagel condensation, or its Verley-Doebner modification.[8] This reaction provides a stereoselective route to the trans isomer.
Protocol: Verley-Doebner Synthesis of trans-2-Methoxycinnamic Acid
-
Reactant Preparation: In a round-bottom flask, dissolve 2-methoxybenzaldehyde and malonic acid in pyridine, which acts as both the solvent and a basic catalyst.[8]
-
Catalysis: Add a catalytic amount of a weak amine base like piperidine or β-alanine.[8]
-
Reaction: Heat the mixture under reflux. The reaction proceeds via condensation, followed by dehydration and decarboxylation to yield the α,β-unsaturated carboxylic acid.[8]
-
Workup: After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.
-
Purification: Collect the crude trans-2-methoxycinnamic acid by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Photochemical Isomerization to cis-2-Methoxycinnamic Acid
The most effective method for converting the trans isomer to the cis isomer is through photochemical isomerization.[5][6]
Protocol: Trans-to-Cis Isomerization
-
Solution Preparation: Dissolve the purified trans-2-methoxycinnamic acid in a suitable solvent (e.g., ethanol, acetonitrile) in a quartz reaction vessel.
-
Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp). The π-π* transition induced by UV absorption allows for rotation around the C-C bond.
-
Monitoring: Monitor the reaction progress using TLC or ¹H NMR to observe the appearance of the cis isomer and the diminishing of the trans isomer. The reaction will eventually reach a photostationary state, a mixture of both isomers where the rates of forward and reverse isomerization are equal.[5][6]
-
Isolation: Once the desired conversion is achieved, remove the solvent under reduced pressure. The resulting mixture of cis and trans isomers can be separated by column chromatography or fractional crystallization.
Spectroscopic Characterization
Distinguishing between the cis and trans isomers is reliably achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The most telling feature in the ¹H NMR spectrum is the coupling constant (J-value) between the two vinyl protons (the hydrogens on the C=C double bond).
-
trans Isomer: The vinyl protons are on opposite sides of the double bond, resulting in a large coupling constant, typically J = 12-18 Hz .
-
cis Isomer: The vinyl protons are on the same side, leading to a smaller coupling constant, typically J = 7-12 Hz .
This difference provides an unambiguous method for assigning the stereochemistry.
| Proton Assignment | Expected ¹H NMR Data (trans isomer) | Expected ¹H NMR Data (cis isomer) |
| Vinyl Protons (Ha, Hb) | Two doublets, δ ≈ 6.4-7.9 ppm, J ≈ 16 Hz | Two doublets, δ ≈ 5.9-7.2 ppm, J ≈ 12 Hz |
| Aromatic Protons | Multiplets, δ ≈ 6.9-7.5 ppm | Multiplets, δ ≈ 6.8-7.6 ppm |
| Methoxy Protons (-OCH₃) | Singlet, δ ≈ 3.9 ppm | Singlet, δ ≈ 3.8 ppm |
| Carboxylic Acid (-COOH) | Broad singlet, δ > 12 ppm | Broad singlet, δ > 12 ppm |
(Note: Exact chemical shifts can vary based on solvent and concentration).
Infrared (IR) Spectroscopy
IR spectroscopy can also help differentiate the isomers. The C=C stretching vibration and out-of-plane C-H bending vibrations are characteristic.
-
trans Isomer: A strong band for the out-of-plane C-H bend is observed around 980 cm⁻¹ .
-
cis Isomer: The corresponding out-of-plane C-H bend is typically weaker and found around 780-680 cm⁻¹ . The C=O stretch of the carboxylic acid is usually found around 1715-1680 cm⁻¹.[9]
Applications and Relevance in Drug Development
While trans-cinnamic acid derivatives are widely studied, the unique stereochemistry of cis isomers can lead to novel biological activities. The methoxy group, in particular, is known to influence pharmacokinetic properties. Methoxy derivatives of cinnamic acid have been investigated for a range of biological effects, including hepatoprotective, antidiabetic, and neuroprotective activities.[10] For instance, trans-2-methoxycinnamic acid has been shown to be an inhibitor of the enzyme tyrosinase.[2] Furthermore, various methoxylated cinnamic acid esters have demonstrated antiproliferative effects on cancer cells.[11] The specific activity of the cis-2-methoxy isomer is an area ripe for further investigation, as its distinct shape may allow it to interact with biological targets differently than its trans counterpart.
Safety and Handling
cis-2-Methoxycinnamic acid is classified as a hazardous substance.[1]
-
Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust.[12]
Conclusion
cis-2-Methoxycinnamic acid is a structurally distinct stereoisomer whose properties are dictated by the Z-configuration of its alkene backbone. Its synthesis requires a targeted photochemical approach to overcome the thermodynamic preference for the trans isomer. The definitive characterization and differentiation of these isomers rely on robust spectroscopic techniques, primarily ¹H NMR. For drug development professionals, understanding the unique three-dimensional structure of the cis isomer is paramount, as it presents an opportunity to explore novel structure-activity relationships and develop new therapeutic agents.
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